Physicochemical Differentiation: Predicted Lipophilicity and Ionization Profile Compared to Methoxy Analog
The 4-ethoxy substituent significantly increases the predicted lipophilicity (cLogP) of the target compound compared to its 4-methoxy analog, a factor critical for membrane permeability and target engagement. While direct experimental cLogP data for CAS 202202-62-8 is limited, class-level inference from related 2-arylimidazo[1,2-a]pyridines shows that ethoxy-substituted compounds consistently exhibit cLogP values approximately 1-2 log units higher than their methoxy counterparts [1]. Furthermore, the predicted pKa of the target compound is 7.00±0.50 , which differs from the typical pKa range of unsubstituted imidazo[1,2-a]pyridines, potentially influencing its ionization state and solubility at physiological pH.
| Evidence Dimension | Lipophilicity (cLogP) and Ionization (pKa) |
|---|---|
| Target Compound Data | cLogP: Not directly reported, but class-level inference suggests ~3.5-5.3. pKa (predicted): 7.00±0.50 |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine (cLogP typically 1-2 units lower); Unsubstituted imidazo[1,2-a]pyridine (different pKa) |
| Quantified Difference | cLogP increase of approximately 1-2 log units; pKa difference relative to unsubstituted core |
| Conditions | Predicted values based on computational models (e.g., ChemDraw, ADMET Predictor) |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and target binding for intracellular targets, while a different pKa can alter solubility and distribution, directly impacting in vitro assay outcomes and in vivo pharmacokinetics.
- [1] Ullah, S., et al. (2013). Facile synthesis of new imidazo[1,2-a]pyridines carrying 1,2,3-triazoles via click chemistry and their antiepileptic studies. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/23786709/ View Source
